Pramipexole

Description

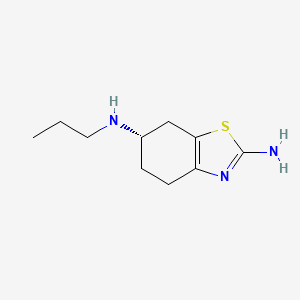

Structure

3D Structure

Propriétés

IUPAC Name |

(6S)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3S/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8/h7,12H,2-6H2,1H3,(H2,11,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FASDKYOPVNHBLU-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCC2=C(C1)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN[C@H]1CCC2=C(C1)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023496 | |

| Record name | Pramipexole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pramipexole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014557 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

freely soluble in water, 1.40e-01 g/L | |

| Record name | Pramipexole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00413 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pramipexole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014557 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

104632-26-0 | |

| Record name | Pramipexole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104632-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pramipexole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104632260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pramipexole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00413 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pramipexole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-Amino-6-propylamino-4,5,6,7-tetrahydrobenzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.761 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRAMIPEXOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83619PEU5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PRAMIPEXOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8253 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pramipexole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014557 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

288-290 | |

| Record name | Pramipexole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00413 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Unraveling the D3 Receptor Preference: A Technical Guide to Pramipexole's Selective Affinity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the selective affinity of Pramipexole for the dopamine D3 receptor, a key characteristic that underpins its therapeutic efficacy in neurological and psychiatric disorders. By presenting quantitative binding data, detailed experimental methodologies, and visualized signaling pathways, this document serves as a comprehensive resource for understanding the molecular pharmacology of this widely used dopamine agonist.

Core Findings: this compound's High Affinity for the D3 Receptor

This compound, a non-ergot dopamine agonist, exhibits a distinct binding profile within the D2-like receptor family (D2, D3, and D4). A consistent finding across numerous studies is its significantly higher affinity for the D3 receptor subtype compared to the D2 receptor.[1][2][3] This preferential binding is a crucial aspect of its mechanism of action and is believed to contribute to its unique clinical effects.

Quantitative Binding Affinity Data

The binding affinity of a ligand for a receptor is typically expressed by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for this compound at human D2 and D3 receptors.

| Receptor Subtype | This compound Ki (nM) | Reference |

| Dopamine D2 (High Affinity State) | 19 | [4] |

| Dopamine D3 (High Affinity State) | 9 | [4] |

| Cloned Human D2 | 3.9 | |

| Cloned Human D3 | 0.5 | |

| Human Striatum D2 | 79,500 (using [3H]spiperone) | |

| Human Striatum D3 | 0.97 |

Note: Affinity values can vary based on the experimental conditions, such as the radioligand used and the tissue or cell preparation.

As the data illustrates, this compound's affinity for the D3 receptor is consistently reported to be several-fold higher than for the D2 receptor. Some studies indicate a 7- to 10-fold greater affinity for the D3 subtype.

Experimental Protocols for Assessing Receptor Affinity and Function

The determination of this compound's binding affinity and functional activity at dopamine receptors relies on established in vitro pharmacological assays. The two primary methods are radioligand binding assays and functional assays such as the GTPγS binding assay.

Radioligand Binding Assay

This technique is used to measure the affinity of a ligand for a receptor. It involves the use of a radiolabeled ligand that binds to the receptor of interest. A competing, unlabeled ligand (in this case, this compound) is then added at increasing concentrations to displace the radioligand.

Detailed Methodology:

-

Membrane Preparation:

-

Cell lines (e.g., HEK-293 or CHO cells) stably expressing the human dopamine D2 or D3 receptor are cultured and harvested.

-

The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

The homogenate is centrifuged to pellet the cell membranes containing the receptors. The pellet is then washed and resuspended in a suitable buffer.

-

-

Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added:

-

Receptor membrane preparation.

-

A fixed concentration of a radioligand with high affinity for the D2/D3 receptors (e.g., [3H]spiperone or [3H]-(+)-PHNO).

-

Increasing concentrations of unlabeled this compound.

-

-

The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).

-

-

Separation and Detection:

-

The bound and free radioligand are separated by rapid vacuum filtration through a filter mat (e.g., GF/C filters).

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

-

-

Data Analysis:

-

The data is used to generate a competition curve, plotting the percentage of radioligand binding against the concentration of this compound.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow for Radioligand Binding Assay

References

- 1. Binding of this compound to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using 11C-FLB 457 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.plos.org [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. Antiparkinson concentrations of this compound and PHNO occupy dopamine D2(high) and D3(high) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Landscape of Pramipexole: A Preclinical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the preclinical evidence supporting the neuroprotective properties of pramipexole, a dopamine D2/D3 receptor agonist. Beyond its established symptomatic efficacy in Parkinson's disease, a substantial body of research indicates its potential to mitigate neuronal damage in various models of neurodegeneration. This document synthesizes key quantitative findings, details the experimental protocols utilized in these seminal studies, and visually maps the proposed signaling pathways through which this compound may exert its protective effects.

Quantitative Efficacy of this compound in Preclinical Models

The neuroprotective effects of this compound have been quantified across a range of in vivo and in vitro studies. The following tables summarize the key findings, providing a comparative overview of its efficacy in different experimental paradigms.

In Vivo Studies: Attenuation of Neurotoxicity

| Model | Animal | Neurotoxin | This compound Treatment | Key Outcome(s) | Percentage Improvement | Reference |

| Parkinson's Disease | Young (8-week-old) and Aged (12-month-old) C57BL/6 Mice | MPTP | Co-administration with MPTP, followed by 2 or 14 days of additional PPX treatment | Attenuation of striatal dopamine loss and loss of tyrosine hydroxylase immunoreactive neurons in the substantia nigra pars compacta (SNc). | Significant attenuation, though the magnitude was less in aged animals. | [1] |

| Parkinson's Disease | C57BL/6 Mice | Lactacystin (proteasome inhibitor) | 0.1 mg/kg or 0.5 mg/kg, i.p., twice a day, started 7 days before and continued for 4 weeks after lactacystin injection. | Improved rotarod performance, attenuated DA neuron loss and striatal DA reduction. | Significant improvement. | [2] |

| Parkinson's Disease | C57BL/6 Mice | Rotenone (30 mg/kg, p.o., daily for 28 days) | 1 mg/kg, i.p., daily 30 min before rotenone. | Inhibited DA neuronal death and motor deficits. | Significant inhibition. | [3] |

| Ischemic Stroke | Male Wistar Rats | Transient Middle Cerebral Artery Occlusion (tMCAO) | 0.25 mg/kg and 1 mg/kg at 1, 6, 12, and 18 h post-occlusion. | Promoted neurological recovery. | Significant promotion of recovery. | [4][5] |

| Global Cerebral Ischemia-Reperfusion Injury | Rats | Global Cerebral Ischemia-Reperfusion | 0.25, 0.5, 1, and 2 mg/kg for 14 consecutive days. | Increased the number of surviving neurons in the hippocampal CA1 subfield. | 0.5 mg/kg identified as the optimal dose. |

In Vitro Studies: Cellular Protection

| Cell Line | Insult | This compound Concentration | Key Outcome(s) | Percentage Improvement | Reference |

| MES 23.5 (dopaminergic cell line) | Dopamine or L-DOPA | 4-100 µM | Attenuation of cytotoxicity and apoptosis. | Significant attenuation. | |

| MES 23.5 (dopaminergic cell line) | Hydrogen Peroxide | Not specified | Protection from cytotoxicity. | Dose-dependent protection. | |

| MES 23.5 (dopaminergic cell line) | Dopamine, 6-OHDA, or Hydrogen Peroxide | 5-20 µM | Protection against cytotoxicity. | Significant protection. | |

| SH-SY5Y (neuroblastoma cell line) | MPP+ | Not specified | Reduction of oxygen radicals. | Significant reduction. | |

| DJ-1-knockdown SH-SY5Y cells | Hydrogen Peroxide | Not specified | Protection against cell death. | Concentration-dependent protection. | |

| Human Dopaminergic Neurons | 6-OHDA | Not specified (applied to regulatory T cells) | Protection against degeneration. | Significant protection. |

Detailed Experimental Protocols

A thorough understanding of the methodologies employed is crucial for interpreting the significance of these findings and for designing future studies.

In Vivo Neuroprotection Models

-

MPTP-Induced Parkinsonism in Mice:

-

Animals: Young (8-week-old) and aged (12-month-old) C57BL/6 mice were used to assess age-related differences in neuroprotection.

-

Toxin Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) was administered to induce damage to the nigrostriatal dopamine system.

-

This compound Treatment: this compound was co-administered with MPTP, followed by subsequent daily injections for either 2 or 14 days.

-

Outcome Measures: Striatal dopamine levels were quantified, and the number of tyrosine hydroxylase-immunoreactive (TH-IR) neurons in the substantia nigra pars compacta (SNc) was determined to assess dopaminergic neuron survival. Nissl staining and retrograde labeling with Fluorogold were also used to confirm dopaminergic cell survival.

-

-

Lactacystin-Induced UPS Impairment in Mice:

-

Animals: Adult C57BL/6 mice were utilized.

-

Toxin Administration: The proteasome inhibitor lactacystin was microinjected into the medial forebrain bundle to induce ubiquitin-proteasome system (UPS) impairment, leading to sustained DA neuron degeneration.

-

This compound Treatment: Mice received intraperitoneal injections of this compound (0.1 mg/kg or 0.5 mg/kg) twice daily, starting 7 days prior to lactacystin injection and continuing for a total of 4 weeks.

-

Outcome Measures: Behavioral outcomes were assessed using the rotarod performance test. Pathological and biochemical assays were conducted to measure DA neuron loss, striatal DA reduction, proteasomal inhibition, and microglial activation in the substantia nigra.

-

-

Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats:

-

Animals: Male Wistar rats were subjected to tMCAO to model ischemic stroke.

-

This compound Treatment: this compound (0.25 mg and 1 mg/kg) was administered at 1, 6, 12, and 18 hours post-occlusion.

-

Outcome Measures: Neurological recovery was assessed through a panel of neurobehavioral tests. The extent of brain injury was determined by 2,3,5-triphenyl tetrazolium chloride (TTC) staining at 24 hours post-surgery.

-

In Vitro Neuroprotection Assays

-

Dopamine- and L-DOPA-Induced Cytotoxicity in MES 23.5 Cells:

-

Cell Line: MES 23.5, a dopaminergic cell line, was used.

-

Insult: Cells were exposed to dopamine or L-DOPA to induce cytotoxicity.

-

This compound Treatment: Cells were pretreated with this compound (4-100 µM) before the addition of the toxins.

-

Outcome Measures: Cell viability was assessed using the tetrazolium salt and trypan blue assays. Apoptosis was determined via an in situ terminal deoxynucleotidyl transferase assay.

-

-

Mitochondrial Function Analysis:

-

Methods: Flow cytometry was employed to measure mitochondrial membrane potential, mitochondrial reactive oxygen species (ROS), and mitochondrial Ca2+ levels. Mitochondrial oxidative phosphorylation was analyzed using an oxygraph (oxygen electrode). Western blotting was used to analyze the expression of proteins such as Bax, Bcl-2, and cytochrome c.

-

Signaling Pathways and Mechanisms of Action

This compound's neuroprotective effects are multifaceted, involving both dopamine receptor-dependent and -independent mechanisms.

Mitochondrial Protection

A significant body of evidence points to the mitochondria as a key target for this compound's neuroprotective actions. This compound has been shown to preserve mitochondrial function in the face of cellular stress.

Caption: this compound's protective effects on mitochondrial function.

Antioxidant Properties

This compound exhibits antioxidant properties that are independent of dopamine receptor activation. This intrinsic free radical scavenging ability contributes to its neuroprotective profile.

Caption: Antioxidant mechanisms of this compound.

Dopamine Receptor-Mediated and Independent Neuroprotection

While this compound is a dopamine D2/D3 receptor agonist, its neuroprotective effects are not solely dependent on this activity. Studies have shown that both active S(-)- and inactive R(+)-enantiomers of this compound can suppress dopaminergic neuronal death, and dopamine receptor antagonists do not always block its protective actions. However, in some models, D3 receptor antagonism can block this compound-mediated neuroprotection, suggesting that receptor-dependent mechanisms also play a role.

Caption: Dopamine receptor-dependent and -independent neuroprotective pathways of this compound.

Conclusion

The preclinical data strongly suggest that this compound possesses significant neuroprotective properties that extend beyond its role as a dopamine agonist. Its ability to preserve mitochondrial integrity, combat oxidative stress, and modulate neurotrophic factors underscores its potential as a disease-modifying agent. The detailed experimental protocols and elucidated signaling pathways presented in this guide provide a solid foundation for future research aimed at further characterizing and harnessing the neuroprotective potential of this compound and related compounds. While clinical trials have yet to definitively confirm a disease-modifying effect in humans, the compelling preclinical evidence warrants continued investigation.

References

- 1. Neuroprotective effects of this compound in young and aged MPTP-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotection of this compound in UPS impairment induced animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective effect of the antiparkinsonian drug this compound against nigrostriatal dopaminergic degeneration in rotenone-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound prevents ischemic cell death via mitochondrial pathways in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

Pramipexole's Impact on Mitochondrial Function in Neuronal Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pramipexole, a dopamine D2 receptor agonist, has demonstrated significant neuroprotective effects that extend beyond its primary dopaminergic activity. A growing body of evidence indicates that this compound directly modulates mitochondrial function in neuronal cells, offering a promising avenue for therapeutic intervention in neurodegenerative diseases and ischemic events.[1][2][3][4][5] This technical guide provides a comprehensive overview of the mechanisms by which this compound impacts mitochondrial bioenergetics, dynamics, and signaling pathways. It includes a detailed summary of quantitative data from key studies, standardized experimental protocols for assessing these effects, and visual representations of the underlying molecular interactions.

Core Mechanisms of this compound's Mitochondrial Action

This compound's influence on neuronal mitochondria is multifaceted, primarily centering on the preservation of mitochondrial integrity and function under cellular stress. The key mechanisms include:

-

Inhibition of the Mitochondrial Permeability Transition Pore (mPTP): this compound has been shown to directly inhibit the opening of the mPTP, a critical event in the initiation of apoptosis. By preventing mPTP opening, this compound inhibits the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol.

-

Reduction of Oxidative Stress: The drug effectively reduces the levels of mitochondrial reactive oxygen species (ROS), a major contributor to neuronal damage in various pathological conditions. Both the S(-) and R(+) enantiomers of this compound exhibit potent antioxidant effects, suggesting this action is independent of dopamine receptor stimulation.

-

Modulation of Mitochondrial Calcium Homeostasis: this compound treatment has been observed to lower elevated mitochondrial calcium (Ca2+) levels following ischemic injury. This is crucial as mitochondrial calcium overload is a key trigger for mPTP opening and subsequent cell death.

-

Preservation of Mitochondrial Membrane Potential (ΔΨm): The drug helps maintain the mitochondrial membrane potential, which is essential for ATP synthesis and overall mitochondrial function.

-

Enhancement of Mitochondrial Respiration: Studies have shown that this compound can elevate mitochondrial oxygen consumption and the respiratory control ratio (RCR), indicating an improvement in oxidative phosphorylation efficiency.

-

Activation of Mitophagy: Recent evidence suggests that this compound can promote the clearance of damaged mitochondria through mitophagy by downregulating miR-96 and subsequently activating BNIP3-mediated pathways.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key mitochondrial parameters as reported in preclinical studies.

Table 1: Effect of this compound on Mitochondrial Reactive Oxygen Species (ROS) and Calcium (Ca2+) Levels in a Rat Model of Transient Middle Cerebral Artery Occlusion (tMCAO)

| Parameter | Treatment Group | Method | Result | Statistical Significance |

| Mitochondrial ROS | tMCAO + this compound (0.25 mg/kg) | Flow Cytometry (DCF fluorescence) | Significant reduction in ROS compared to tMCAO-only | P<0.05 |

| tMCAO + this compound (1 mg/kg) | Flow Cytometry (DCF fluorescence) | Significant reduction in ROS compared to tMCAO-only | P<0.01 | |

| Mitochondrial Ca2+ | tMCAO + this compound (0.25 mg/kg) | Flow Cytometry (Rhodamine-2 fluorescence) | Significant reduction in Ca2+ compared to tMCAO-only | P<0.05 |

| tMCAO + this compound (1 mg/kg) | Flow Cytometry (Rhodamine-2 fluorescence) | Significant reduction in Ca2+ compared to tMCAO-only | P<0.01 |

Table 2: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm) and Respiration in a Rat Model of tMCAO

| Parameter | Treatment Group | Method | Result | Statistical Significance |

| Mitochondrial Membrane Potential (ΔΨm) | tMCAO + this compound (1 mg/kg) | Flow Cytometry (TMRE fluorescence) | Significant increase in ΔΨm compared to tMCAO-only | P<0.001 |

| Mitochondrial Oxygen Consumption (State 3) | tMCAO + this compound (0.25 mg/kg) | Oxygraphy | Significant elevation in oxygen consumption compared to tMCAO-only | P<0.05 |

| tMCAO + this compound (1 mg/kg) | Oxygraphy | Significant elevation in oxygen consumption compared to tMCAO-only | P<0.001 | |

| Respiratory Control Ratio (RCR) | tMCAO + this compound (0.25 mg/kg) | Oxygraphy | Significant elevation in RCR compared to tMCAO-only | P<0.05 |

| tMCAO + this compound (1 mg/kg) | Oxygraphy | Significant elevation in RCR compared to tMCAO-only | P<0.001 |

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the impact of this compound on mitochondrial function in neuronal cells.

Isolation of Mitochondria from Neuronal Tissue

-

Homogenization: Freshly dissected brain tissue (e.g., cortex or striatum) is minced and homogenized in an ice-cold isolation buffer (e.g., 225 mM mannitol, 75 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.4) using a Dounce homogenizer.

-

Differential Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,300 x g for 5 minutes at 4°C) to pellet nuclei and cell debris.

-

Supernatant Collection: The supernatant is carefully collected and centrifuged at a higher speed (e.g., 13,000 x g for 10 minutes at 4°C) to pellet the mitochondria.

-

Washing: The mitochondrial pellet is washed by resuspension in the isolation buffer and re-centrifugation to remove contaminants.

-

Final Pellet: The final mitochondrial pellet is resuspended in a suitable buffer for subsequent assays.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

-

Probe Incubation: Isolated mitochondria or cultured neuronal cells are incubated with a fluorescent cationic dye such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1.

-

Flow Cytometry or Fluorescence Microscopy: The fluorescence intensity is measured using a flow cytometer or a fluorescence microscope.

-

Data Analysis: A decrease in the red/green fluorescence ratio for JC-1 or a decrease in TMRE fluorescence intensity indicates mitochondrial depolarization.

Assessment of Mitochondrial ROS Production

-

Probe Loading: Isolated mitochondria or neuronal cells are loaded with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).

-

Fluorescence Measurement: The fluorescence intensity of the oxidized product, dichlorofluorescein (DCF), is quantified using a flow cytometer or a fluorescence plate reader.

-

Data Interpretation: An increase in DCF fluorescence corresponds to higher levels of ROS.

Determination of Mitochondrial Calcium Levels

-

Dye Incubation: Mitochondria or cells are incubated with a calcium-sensitive fluorescent dye, such as Rhodamine-2 AM.

-

Fluorescence Analysis: The fluorescence intensity is measured by flow cytometry.

-

Quantification: Increased fluorescence indicates elevated mitochondrial calcium concentrations.

Analysis of Mitochondrial Respiration

-

Oxygraphy: The oxygen consumption of isolated mitochondria is measured using a high-resolution respirometer (e.g., Oroboros Oxygraph or Agilent Seahorse XF Analyzer).

-

Substrate and Inhibitor Addition: Mitochondrial respiration is assessed in the presence of various substrates (e.g., glutamate, malate, succinate) and inhibitors (e.g., oligomycin, FCCP, rotenone, antimycin A) to determine the activity of different respiratory chain complexes and parameters like State 3 and State 4 respiration, and the Respiratory Control Ratio (RCR).

-

Data Calculation: RCR is calculated as the ratio of State 3 (ADP-stimulated) to State 4 (resting) respiration.

Western Blotting for Apoptosis-Related Proteins

-

Protein Extraction: Total protein is extracted from neuronal cells or tissues.

-

SDS-PAGE and Transfer: Proteins are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies against proteins of interest (e.g., Bax, Bcl-2, cytochrome c) followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Visualizations

The neuroprotective effects of this compound on mitochondria are mediated through complex signaling pathways. The following diagrams, generated using Graphviz, illustrate these interactions.

This compound's Inhibition of the Mitochondrial Apoptotic Pathway

Caption: this compound inhibits key triggers of mitochondrial-mediated apoptosis.

Experimental Workflow for Assessing this compound's Mitochondrial Effects

Caption: Workflow for studying this compound's mitochondrial effects.

This compound's Role in Modulating Mitophagydot

References

- 1. This compound prevents ischemic cell death via mitochondrial pathways in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound prevents ischemic cell death via mitochondrial pathways in ischemic stroke [ouci.dntb.gov.ua]

- 3. This compound prevents ischemic cell death via mitochondrial pathways in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

Unveiling the Antioxidant Potential of Pramipexole: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pramipexole, a non-ergot dopamine agonist primarily used in the management of Parkinson's disease and Restless Legs Syndrome, has garnered significant scientific interest for its neuroprotective properties that may extend beyond its primary pharmacological action. A growing body of in vitro evidence suggests that this compound possesses direct antioxidant effects, independent of its interaction with dopamine receptors. This technical guide delves into the core findings of in vitro studies exploring this compound's antioxidant capabilities, providing a comprehensive overview of the experimental data, detailed methodologies for key assays, and a visual representation of its proposed antioxidant signaling pathway.

Quantitative Data Summary

The antioxidant effects of this compound have been quantified using various in vitro assays. The following tables summarize the key findings from multiple studies, offering a comparative look at its efficacy in different experimental settings.

Table 1: Radical Scavenging Activity of this compound

| Assay | Model System | This compound Concentration | Outcome | Reference |

| ABTS | Chemical Assay | 0.001 - 0.03 mg/mL | Concentration-dependent scavenging of ABTS+ radical; IC50: 0.002 mg/mL | [1][2] |

| DPPH | Chemical Assay | 5 - 50 µg/mL | Potent free radical scavenging activity | [3] |

| DPPH | Chemical Assay | Not specified | Lacked effect towards DPPH radical | [1] |

Note: Discrepancies in DPPH assay results may be attributable to differences in experimental conditions.

Table 2: Cellular Antioxidant Effects of this compound in MES 23.5 Dopaminergic Cells

| Parameter Measured | This compound Concentration | Duration of Treatment | % Change from Control | Reference |

| Glutathione (GSH) Levels | 5 - 20 µM | 24 hours | Increased | [4] |

| Glutathione Peroxidase (GSH-Px) Activity | 5 - 20 µM | 24 hours | Increased | |

| Catalase Activity | 5 - 20 µM | 24 hours | Increased | |

| Superoxide Dismutase (SOD) Activity | 5 - 20 µM | 24 hours | Marginally Enhanced |

Table 3: Neuroprotective Effects of this compound against Oxidative Stress

| Cell Line | Stressor | This compound Concentration | Outcome | Reference |

| MES 23.5 | Dopamine, 6-OHDA, H₂O₂ | 5 - 20 µM | Protection against cytotoxicity | |

| SH-SY5Y | Methylpyridinium ion (MPP+) | Not specified | Reduced levels of oxygen radicals | |

| SH-SY5Y | H₂O₂ | Not specified | Inhibition of mitochondrial ROS generation |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility of scientific findings. Below are methodologies for the key in vitro assays used to characterize the antioxidant effects of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or Ethanol)

-

This compound

-

Ascorbic acid (or Trolox) as a positive control

-

96-well microplate

-

Microplate reader (absorbance at 517 nm)

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.

-

Preparation of Test Samples: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions (e.g., 5, 10, 20, 30, 40, 50 µg/mL). Prepare similar dilutions for the positive control.

-

Assay:

-

To each well of a 96-well plate, add 100 µL of the DPPH solution.

-

Add 100 µL of the different concentrations of this compound or the positive control to the respective wells.

-

For the blank, add 100 µL of methanol instead of the test sample.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Materials:

-

ABTS solution (7 mM)

-

Potassium persulfate solution (2.45 mM)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

This compound

-

Trolox (or Ascorbic acid) as a positive control

-

96-well microplate

-

Microplate reader (absorbance at 734 nm)

Procedure:

-

Preparation of ABTS•+ Stock Solution: Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to allow for radical generation.

-

Preparation of ABTS•+ Working Solution: Dilute the stock solution with PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of Test Samples: Prepare a stock solution of this compound in a suitable solvent. Create a series of dilutions from the stock solution. Prepare similar dilutions for the positive control.

-

Assay:

-

To each well of a 96-well plate, add 190 µL of the ABTS•+ working solution.

-

Add 10 µL of the different concentrations of this compound or the positive control to the respective wells.

-

-

Incubation: Incubate the plate at room temperature for 6 minutes.

-

Measurement: Measure the absorbance of each well at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

The results can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).

Cellular Antioxidant Activity Assays in Cultured Cells (e.g., SH-SY5Y or MES 23.5)

These assays measure the effect of the compound on the intracellular antioxidant defense system.

a. Cell Culture and Treatment:

-

Culture SH-SY5Y or MES 23.5 cells in appropriate media and conditions.

-

Seed the cells in multi-well plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

-

Induce oxidative stress by adding a stressor like H₂O₂ or MPP+ for a shorter duration, if required by the specific assay.

b. Measurement of Glutathione (GSH) Levels:

-

After treatment, wash the cells with PBS.

-

Lyse the cells using a suitable lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Measure GSH levels using a commercially available GSH assay kit, which is typically based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product measured at 412 nm.

-

Normalize the GSH levels to the protein concentration.

c. Measurement of Glutathione Peroxidase (GSH-Px) Activity:

-

Prepare cell lysates as described for the GSH assay.

-

Measure GSH-Px activity using a commercial kit. These kits usually measure the rate of NADPH oxidation at 340 nm in a coupled reaction with glutathione reductase.

-

Normalize the enzyme activity to the protein concentration.

d. Measurement of Catalase Activity:

-

Prepare cell lysates.

-

Measure catalase activity using a commercial kit. A common method involves monitoring the decomposition of H₂O₂ at 240 nm.

-

Normalize the activity to the protein concentration.

e. Measurement of Superoxide Dismutase (SOD) Activity:

-

Prepare cell lysates.

-

Measure SOD activity using a commercial kit. These assays often use a system that generates superoxide radicals, and the inhibition of a colorimetric reaction by SOD is measured.

-

Normalize the activity to the protein concentration.

Signaling Pathways and Mechanisms of Action

The antioxidant effects of this compound appear to be multifaceted and independent of its dopamine receptor agonism. The primary mechanism involves its ability to act as a direct scavenger of reactive oxygen species (ROS) and to bolster the endogenous antioxidant defense systems.

Below is a diagram illustrating the proposed antioxidant signaling pathway of this compound.

Caption: Proposed antioxidant mechanism of this compound.

Experimental Workflow for Assessing Cellular Antioxidant Activity

The following diagram outlines a typical workflow for investigating the cellular antioxidant effects of this compound in vitro.

Caption: Workflow for cellular antioxidant assays.

Conclusion

The in vitro evidence strongly supports the role of this compound as a compound with significant antioxidant properties. Its ability to directly scavenge free radicals and enhance the cellular antioxidant defense system, independent of dopamine receptor stimulation, highlights a promising avenue for its therapeutic application in neurodegenerative diseases where oxidative stress is a key pathological feature. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the antioxidant potential of this compound. Further research is warranted to translate these in vitro findings into clinically relevant outcomes.

References

- 1. This compound reduces reactive oxygen species production in vivo and in vitro and inhibits the mitochondrial permeability transition produced by the parkinsonian neurotoxin methylpyridinium ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 3. Measurement of Glutathione as a Tool for Oxidative Stress Studies by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

The Neuroprotective Role of Pramipexole in Mitigating Oxidative Stress in the Brain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress is a key pathological feature in a number of neurodegenerative diseases, contributing to neuronal damage and death. Pramipexole, a non-ergot dopamine agonist, has demonstrated significant neuroprotective properties that extend beyond its primary use in treating the motor symptoms of Parkinson's disease. A growing body of evidence indicates that this compound plays a crucial role in reducing oxidative stress in the brain through a variety of mechanisms. This technical guide provides an in-depth analysis of the mechanisms of action, key signaling pathways, and experimental evidence supporting the antioxidant effects of this compound. Detailed experimental protocols and quantitative data from pivotal studies are presented to facilitate further research and drug development in this area.

Introduction

This compound is a dopamine agonist with a high affinity for the D2 and D3 dopamine receptors.[1] While its therapeutic effects in Parkinson's disease are primarily attributed to the stimulation of these receptors, extensive research has revealed potent antioxidant and neuroprotective capabilities that are, in part, independent of dopamine receptor agonism.[2][3] These properties make this compound a compound of significant interest for its potential to modify the course of neurodegenerative diseases where oxidative stress is a major contributor to the pathology.

This guide will explore the multifaceted role of this compound in combating oxidative stress in the brain, with a focus on its molecular mechanisms, effects on antioxidant enzyme systems, and protective actions in preclinical models of neurodegeneration.

Mechanisms of Action in Reducing Oxidative Stress

This compound mitigates oxidative stress through several key mechanisms, including direct scavenging of reactive oxygen species (ROS), enhancement of endogenous antioxidant systems, and protection of mitochondrial function.

Direct Antioxidant Activity

This compound has been shown to directly scavenge hydroxyl radicals and other reactive oxygen species.[4][5] This free radical scavenging activity is a crucial first line of defense against oxidative damage to cellular components.

Upregulation of Endogenous Antioxidant Defenses

A significant aspect of this compound's neuroprotective effect is its ability to enhance the brain's own antioxidant defense systems. This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.

Under conditions of oxidative stress, this compound promotes the translocation of Nrf2 from the cytoplasm to the nucleus. In the nucleus, Nrf2 binds to the antioxidant response element (ARE), leading to the increased expression of a suite of antioxidant and cytoprotective genes, including HO-1. HO-1, in turn, catalyzes the degradation of heme into biliverdin, which is subsequently converted to the potent antioxidant bilirubin.

Mitochondrial Protection

Mitochondria are a primary source of endogenous ROS, and mitochondrial dysfunction is a hallmark of many neurodegenerative diseases. This compound has been shown to protect mitochondria from oxidative damage by reducing the production of mitochondrial ROS and inhibiting the opening of the mitochondrial permeability transition pore (mPTP). This stabilization of mitochondrial function is critical for preventing the release of pro-apoptotic factors and maintaining cellular energy production.

Quantitative Data on the Effects of this compound on Oxidative Stress Markers

The following tables summarize quantitative data from key in vitro and in vivo studies demonstrating the efficacy of this compound in reducing oxidative stress.

Table 1: In Vitro Effects of this compound on Antioxidant Enzymes in MES 23.5 Dopaminergic Cells

| This compound Concentration (µM) | Increase in Glutathione (GSH) Level (%) | Increase in Glutathione Peroxidase (GSH-Px) Activity (%) | Increase in Catalase Activity (%) | Reference |

| 5 | Not specified | Not specified | Not specified | |

| 20 | 44 | 85 | 218 |

Table 2: Neuroprotective and Antioxidant Effects of this compound in SH-SY5Y Neuroblastoma Cells

| Treatment Condition | This compound Concentration (µM) | Outcome | Quantitative Result | Reference |

| H₂O₂-induced cytotoxicity | 4 - 100 | Attenuation of cell death | Dose-dependent | |

| MPP⁺-induced ROS production | Not specified | Reduction of oxygen radicals | Significant reduction |

Table 3: In Vivo Effects of this compound in the MPTP Mouse Model of Parkinson's Disease

| This compound Treatment | Oxidative Stress Marker | Outcome | Quantitative Result | Reference |

| This compound patch | Superoxide Dismutase (SOD) | Restoration of activity | Significant | |

| This compound patch | Glutathione Peroxidase (GSH-Px) | Restoration of activity | Significant | |

| This compound patch | Catalase (CAT) | Restoration of activity | Significant | |

| This compound patch | Malondialdehyde (MDA) | Reduction of content | Significant |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide to facilitate replication and further investigation.

In Vitro Model: SH-SY5Y Cell Culture and Induction of Oxidative Stress

Protocol:

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Plating: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to attach overnight.

-

This compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50, 100 µM) and incubated for 24 hours.

-

Induction of Oxidative Stress: After pre-treatment with this compound, the medium is removed, and cells are exposed to a medium containing an oxidative stress-inducing agent, such as hydrogen peroxide (H₂O₂) at a final concentration of 100-200 µM, for a further 24 hours.

-

Assessment of Cell Viability and ROS: Cell viability is assessed using the MTT assay, and intracellular ROS levels are measured using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

In Vivo Model: MPTP-Induced Mouse Model of Parkinson's Disease

Protocol:

-

Animal Model: Male C57BL/6 mice (8-10 weeks old) are used. All animal procedures are performed in accordance with institutional animal care and use guidelines.

-

MPTP Administration: Mice receive intraperitoneal (i.p.) injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) at a dose of 20 mg/kg, four times at 2-hour intervals.

-

This compound Treatment: this compound is administered, for example, via a transdermal patch or i.p. injection, at a specified dose (e.g., 0.5 mg/kg) daily, starting 24 hours after the last MPTP injection and continuing for a designated period (e.g., 7 days).

-

Tissue Collection and Preparation: At the end of the treatment period, mice are euthanized, and brain tissues (striatum and substantia nigra) are dissected and homogenized in ice-cold buffer for biochemical analysis.

-

Measurement of Oxidative Stress Markers:

-

Lipid Peroxidation (MDA Assay): Malondialdehyde (MDA) levels in brain homogenates are measured using the thiobarbituric acid reactive substances (TBARS) assay.

-

Antioxidant Enzyme Activity: The activities of superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), and catalase (CAT) are determined using commercially available assay kits.

-

Measurement of Mitochondrial Reactive Oxygen Species (ROS) using MitoSOX Red

Protocol:

-

Cell Preparation: Cells are cultured on glass-bottom dishes suitable for fluorescence microscopy.

-

MitoSOX Red Staining: The culture medium is replaced with a medium containing 5 µM MitoSOX Red and incubated for 10-30 minutes at 37°C, protected from light.

-

Imaging: After incubation, cells are washed with warm buffer, and fluorescence is visualized using a fluorescence microscope with an excitation/emission of 510/580 nm.

-

Quantification: The fluorescence intensity is quantified using image analysis software, providing a measure of mitochondrial superoxide production.

Nrf2 Nuclear Translocation by Immunofluorescence

Protocol:

-

Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound for the desired time.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

-

Immunostaining: Cells are incubated with a primary antibody against Nrf2, followed by a fluorescently labeled secondary antibody.

-

Nuclear Staining: Nuclei are counterstained with DAPI.

-

Microscopy and Analysis: Coverslips are mounted on slides, and images are captured using a fluorescence or confocal microscope. The nuclear translocation of Nrf2 is quantified by measuring the fluorescence intensity of Nrf2 staining within the DAPI-stained nuclei.

Conclusion

This compound demonstrates a robust and multifaceted capacity to reduce oxidative stress in the brain. Its mechanisms of action, including direct ROS scavenging, enhancement of endogenous antioxidant defenses via the Nrf2/HO-1 pathway, and protection of mitochondrial integrity, position it as a promising neuroprotective agent. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound in mitigating the detrimental effects of oxidative stress in neurodegenerative diseases. Further research is warranted to fully elucidate the clinical implications of these antioxidant properties.

References

- 1. 2.6. NRF2 nuclear translocation by immunofluorescence and western blotting [bio-protocol.org]

- 2. Assay of mitochondrial levels of reactive oxygen species using MitoSOX:MitoTracker Deep red end point measurement [help.imageanalyst.net]

- 3. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Examining the Endogenous Antioxidant Response Through Immunofluorescent Analysis of Nrf2 in Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Pharmacokinetic Profile of Pramipexole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of Pramipexole, a non-ergot dopamine agonist. The information is curated for an audience of researchers, scientists, and professionals in the field of drug development, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Pharmacokinetic Parameters of this compound

This compound exhibits a predictable pharmacokinetic profile characterized by high bioavailability and renal excretion as the primary elimination route.[1][2][3] The key quantitative parameters are summarized in the tables below for easy reference and comparison.

Table 1: Bioavailability and Absorption of this compound

| Parameter | Value | Notes |

| Absolute Bioavailability | >90% | Indicates high absorption and minimal first-pass metabolism.[1][4] |

| Time to Peak Plasma Concentration (Tmax) | ~2 hours | This can be delayed by approximately one hour if taken with a meal. |

| Effect of Food on Absorption | No significant effect on the extent of absorption. | Food delays the rate of absorption but not the total amount of drug absorbed. |

Table 2: Distribution Characteristics of this compound

| Parameter | Value | Notes |

| Volume of Distribution (Vd) | ~500 L | Indicates extensive distribution of the drug throughout the body. |

| Plasma Protein Binding | ~15% | This compound is not highly bound to plasma proteins. |

| Erythrocyte Partitioning | Erythrocyte to plasma ratio of ~2 | Suggests that this compound distributes into red blood cells. |

Table 3: Metabolism and Excretion of this compound

| Parameter | Value | Notes |

| Metabolism | Negligible (<10%) | The majority of the drug is excreted unchanged. |

| Primary Route of Elimination | Renal Excretion | Approximately 90% of the dose is recovered in the urine as the unchanged drug. |

| Renal Clearance | ~400 mL/min | This rate is higher than the glomerular filtration rate, indicating active tubular secretion. |

| Terminal Half-life (t1/2) | ~8-12 hours | The half-life is in the shorter range for young, healthy volunteers and longer for elderly individuals. |

| Steady-State Achievement | Within 2 days of consistent dosing. |

Key Experimental Protocols

The following sections detail the methodologies employed in pivotal studies to elucidate the pharmacokinetic properties of this compound.

Protocol 1: Determination of this compound in Human Plasma via LC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound in human plasma, a critical procedure in pharmacokinetic studies. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for its high sensitivity and specificity.

1. Sample Preparation (Liquid-Liquid Extraction):

-

To a 500 µL aliquot of human plasma, add an internal standard (e.g., memantine or ranitidine).

-

Alkalinize the plasma sample with a suitable buffer.

-

Perform liquid-liquid extraction using an organic solvent such as a mixture of ethyl acetate and n-hexane.

-

Vortex the mixture and then centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. Chromatographic Conditions:

-

Column: A reverse-phase C18 or a cyano (CN) column is typically used for separation.

-

Mobile Phase: An isocratic mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is commonly employed.

-

Flow Rate: A constant flow rate is maintained, for instance, at 0.5 mL/min.

-

Injection Volume: A small volume (e.g., 20 µL) of the reconstituted sample is injected.

3. Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode is generally used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity.

-

Ion Transitions: Specific precursor-to-product ion transitions are monitored for both this compound (e.g., m/z 212.1 → 153.1) and the internal standard.

4. Quantification:

-

A calibration curve is generated by plotting the peak area ratio of this compound to the internal standard against the concentration of the standards.

-

The concentration of this compound in the plasma samples is then determined from this calibration curve.

Protocol 2: In Vitro Plasma Protein Binding Assessment by Equilibrium Dialysis

This method is used to determine the extent to which this compound binds to plasma proteins, which influences its distribution and availability to target tissues.

1. Preparation:

-

Prepare a semi-permeable dialysis membrane by soaking it in ultrapure water.

-

Prepare a stock solution of this compound in a suitable solvent.

2. Dialysis Setup:

-

Use a multi-well equilibrium dialysis apparatus.

-

In the donor chamber of each well, add human plasma spiked with a known concentration of this compound.

-

In the receiver chamber, add a protein-free buffer solution (e.g., phosphate-buffered saline).

-

The two chambers are separated by the prepared semi-permeable membrane.

3. Incubation:

-

Seal the dialysis unit and incubate at 37°C with gentle shaking to allow the system to reach equilibrium. The incubation time is predetermined to be sufficient for equilibrium to be established.

4. Sample Analysis:

-

After incubation, collect aliquots from both the donor (plasma) and receiver (buffer) chambers.

-

Determine the concentration of this compound in each aliquot using a validated analytical method, such as LC-MS/MS.

5. Calculation of Unbound Fraction:

-

The fraction of unbound drug (fu) is calculated as the ratio of the this compound concentration in the buffer chamber to the concentration in the plasma chamber at equilibrium.

Signaling Pathway of this compound

This compound exerts its therapeutic effects by acting as a potent agonist at dopamine D2 and particularly D3 receptors in the brain. The activation of these G protein-coupled receptors initiates an intracellular signaling cascade that modulates neuronal activity.

References

- 1. What is the mechanism of this compound Dihydrochloride? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of this compound in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Pramipexole's Impact on Non-Motor Symptoms in Parkinson's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by a range of motor and non-motor symptoms. While motor symptoms have historically been the focus of treatment, non-motor symptoms such as depression, anxiety, sleep disturbances, and cognitive impairment significantly impact the quality of life for individuals with PD. Pramipexole, a non-ergot dopamine agonist, has demonstrated efficacy in managing not only the motor deficits but also a spectrum of these non-motor manifestations. This technical guide provides an in-depth analysis of the effects of this compound on non-motor symptoms in Parkinson's disease, summarizing quantitative data from key clinical trials, detailing experimental protocols, and visualizing relevant biological pathways and experimental workflows.

Introduction

This compound is a dopamine agonist with a high affinity for the D2 and D3 dopamine receptor subtypes.[1] Its primary mechanism of action involves stimulating these receptors in the brain, thereby mimicking the effects of dopamine, which is deficient in Parkinson's disease.[1] While its efficacy in treating motor symptoms like tremor, rigidity, and bradykinesia is well-established, a growing body of evidence highlights its beneficial effects on various non-motor symptoms.[2][3] This guide explores the current understanding of this compound's role in alleviating these non-motor aspects of PD.

Mechanism of Action: Dopaminergic and Beyond

This compound's therapeutic effects are primarily attributed to its agonistic activity at D2 and D3 dopamine receptors in the striatum, which helps to alleviate motor symptoms.[2] However, its impact on non-motor symptoms is likely mediated by its action on dopaminergic pathways in other brain regions, such as the limbic system, which is involved in mood and emotion. The high affinity for the D3 receptor, in particular, may contribute to its antidepressant and anxiolytic effects.

Efficacy in Treating Non-Motor Symptoms

Depression

Depression is a common and debilitating non-motor symptom in Parkinson's disease. Several studies have demonstrated the antidepressant effects of this compound, which appear to be at least partially independent of its motor symptom improvement. A meta-analysis of randomized controlled trials concluded that this compound may improve treatment efficacy and Hamilton Depression Rating Scale (HAMD) scores in PD patients with anxiety or depression.

| Study / Meta-analysis | Participants | Dosage | Duration | Key Findings on Depressive Symptoms |

| Barone et al. (2010) | 296 PD patients with depressive symptoms | 0.125-1.0 mg three times daily | 12 weeks | Significant improvement in Beck Depression Inventory (BDI) scores compared to placebo. 80% of the effect was a direct antidepressant effect. |

| Meta-analysis (2021) | 23 Randomized Controlled Trials | Varied | Varied | This compound showed significant improvement in depression and anxiety in PD patients. |

Anxiety

Anxiety disorders are also prevalent in the PD population. The dopaminergic dysfunction in brain regions associated with fear and anxiety may contribute to these symptoms. Evidence suggests that this compound can have anxiolytic effects in patients with Parkinson's disease.

| Study | Participants | Dosage | Duration | Key Findings on Anxiety Symptoms |

| Meta-analysis (2021) | 23 Randomized Controlled Trials | Varied | Varied | Combined results indicated a significant improvement in anxiety in patients with Parkinson's disease. |

Sleep Disturbances

Sleep disturbances in Parkinson's disease can manifest as insomnia, restless legs syndrome (RLS), and REM sleep behavior disorder (RBD). This compound is approved for the treatment of moderate-to-severe primary RLS and has shown benefits for sleep-related issues in PD.

| Study | Participants | Dosage | Duration | Key Findings on Sleep Disturbances |

| Randomized Controlled Trial | Patients with advanced PD | Not specified | Not specified | This compound significantly increased the Parkinson's Disease Sleep Scale (PDSS) score. |

| Observational Study | 119 PD patients with sleep disturbances | Sustained-release vs. Immediate-release | 18 weeks | Both formulations improved nocturnal symptoms, with a trend towards greater improvement with the sustained-release formulation. |

| Open-label Study | 67 PD patients | Mean daily dose of 2.64 mg | Not specified | Significant improvement in overall sleep quality, reduced difficulty initiating sleep, and decreased sleep fragmentation. |

Cognitive Function

The effects of this compound on cognitive function in Parkinson's disease are more complex and less consistently positive. Some studies have raised concerns about potential negative impacts on specific cognitive domains.

| Study | Participants | Dosage | Duration | Key Findings on Cognitive Function |

| Brusa et al. (2003) | 20 patients with early/mild PD | Not specified | Not specified | This compound, but not levodopa, produced a significant impairment of short-term verbal memory, attentional-executive functions, and verbal fluency. |

| Rektorova et al. (2005) | Not specified | Not specified | Not specified | As an adjuvant to levodopa, this compound was found to be safe in terms of its effects on cognitive performance. |

| Systematic Review | 14 studies | Varied | Varied | This compound was associated with a worsening of episodic memory and impulse control. |

Experimental Protocols

Randomized, Double-Blind, Placebo-Controlled Trial for Depression (Barone et al., 2010)

-

Objective: To assess the efficacy of this compound for the treatment of depressive symptoms in patients with Parkinson's disease.

-

Participants: Patients with mild-to-moderate Parkinson's disease on stable antiparkinsonian therapy without motor fluctuations and with depressive symptoms (15-item Geriatric Depression Scale score ≥5 and Unified Parkinson's Disease Rating Scale [UPDRS] part I depression item score ≥2).

-

Intervention: this compound (0.125-1.0 mg three times per day) or placebo for 12 weeks.

-

Primary Outcome: Change in the Beck Depression Inventory (BDI) total score.

-

Secondary Outcomes: Changes in the Geriatric Depression Scale score, UPDRS parts II and III scores.

-

Statistical Analysis: Analysis of covariance (ANCOVA) was used to compare the change from baseline in the BDI total score between the two treatment groups.

Adverse Events

Common adverse events associated with this compound include nausea, dizziness, somnolence, insomnia, constipation, and hallucinations. Impulse control disorders, such as compulsive gambling or shopping, have also been reported.

Conclusion

This compound is an effective treatment for a range of non-motor symptoms in Parkinson's disease, particularly depression, anxiety, and certain sleep disturbances. Its efficacy in these domains appears to be, at least in part, a direct effect and not solely a consequence of motor symptom improvement. However, its impact on cognitive function requires careful consideration and further research. The selection of this compound as a therapeutic agent should be based on a comprehensive assessment of the patient's individual symptom profile and a careful weighing of the potential benefits and risks. Future research should continue to explore the precise mechanisms underlying this compound's effects on non-motor symptoms and to identify patient populations most likely to benefit from this treatment.

References

The Potential of Pramipexole in Treating Treatment-Resistant Depression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Treatment-resistant depression (TRD) presents a significant clinical challenge, with a substantial portion of patients failing to respond to conventional antidepressant therapies. Emerging evidence highlights the potential of the dopamine agonist pramipexole as a valuable therapeutic option in this patient population. This document provides an in-depth technical overview of the existing research on this compound for TRD, focusing on its mechanism of action, clinical efficacy, safety profile, and the experimental methodologies used to evaluate its effects. Quantitative data from key studies are summarized in tabular format for comparative analysis, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the core concepts.

Introduction

This compound is a non-ergot dopamine agonist with a high affinity for the D2 subfamily of dopamine receptors, showing a particular preference for the D3 receptor subtype.[1][2] While initially approved for the treatment of Parkinson's disease and restless legs syndrome, its unique pharmacological profile has led to its investigation as an adjunctive therapy in TRD.[3][4] The rationale for its use in depression stems from the hypothesized role of dopaminergic dysfunction in the pathophysiology of the disorder, particularly in relation to anhedonia and reward processing.[5] This guide synthesizes the current state of knowledge on this compound's application in TRD, providing a resource for researchers and clinicians in the field of psychopharmacology.

Mechanism of Action: Dopaminergic Modulation

This compound's primary mechanism of action is the stimulation of dopamine D2 and D3 receptors. Its higher affinity for D3 receptors, which are concentrated in the limbic regions of the brain associated with mood and reward, is thought to be central to its antidepressant effects.

At lower doses, this compound is believed to preferentially act on presynaptic D2/D3 autoreceptors, which leads to a reduction in dopamine synthesis and release. However, with sustained treatment and at higher doses, it is thought to stimulate postsynaptic D2/D3 receptors, ultimately enhancing dopaminergic neurotransmission in key neural circuits. This biphasic effect may contribute to its therapeutic profile. The stimulation of D3 receptors, in particular, has been linked to the modulation of reward pathways, potentially alleviating the anhedonia commonly observed in depressed patients.

Figure 1: this compound's dose-dependent action on dopamine receptors.

Clinical Efficacy in Treatment-Resistant Depression

A growing body of evidence from randomized controlled trials (RCTs), open-label studies, and retrospective analyses supports the efficacy of this compound as an adjunctive treatment for TRD.

Quantitative Data Summary

The following tables summarize the key efficacy data from notable studies on this compound in TRD.

Table 1: Response and Remission Rates in this compound Augmentation Studies for TRD

| Study (Year) | Study Design | N | Treatment Duration | This compound Dose | Response Rate (%) | Remission Rate (%) |

| Tundo et al. (2023) | Systematic Review & Meta-Analysis | 281 | 8-69 weeks | Not specified | 62.5% | Not specified |

| Systematic Review (2019) | 13 studies (5 RCTs, 8 observational) | 504 | Short-term (median 8 weeks) | Mean max: 1.62 mg/day | 52.2% | 36.1% |

| Systematic Review (2019) | 13 studies (5 RCTs, 8 observational) | 504 | Long-term (mean 45 weeks) | Mean max: 1.62 mg/day | 62.1% | 39.6% |

| Fawcett et al. (2016) | Case Series | 32 (responders) | Not specified | Mean effective: 2.46 mg/day | 76% (meaningful clinical response) | Not specified |

| Retrospective Cohort (2022) | Retrospective Cohort | 116 | 24 weeks | Median max: 1.05 mg/day | 74.1% | 66.4% |

| Browning et al. (2025) | RCT | 150 | 12 weeks | Target: 2.5 mg/day | 44% (vs. 16% placebo) | 28% (vs. 8% placebo) |

| Naturalistic Study (2004) | Naturalistic | 31 | 16 weeks | Mean max: 0.95 mg/day | 67.7% | Not specified |

Response is typically defined as a ≥50% reduction in a standardized depression rating scale score. Remission is typically defined as a score below a certain threshold on a standardized depression rating scale.

Table 2: Comparative Efficacy from Randomized Controlled Trials

| Study | Comparison | Outcome | Result |

| Systematic Review (2019) | This compound vs. Placebo | Response Rate | This compound superior (RR: 1.77) |

| Systematic Review (2019) | This compound vs. SSRIs | Response Rate | Similar (RR: 0.93) |

| Corrigan et al. (as cited in Fawcett et al., 2016) | This compound 1.0 mg/day vs. Placebo | Depression Severity | This compound more effective |

Experimental Protocols

The methodologies employed in clinical investigations of this compound for TRD share common elements, though specific parameters may vary.

Typical Study Design and Workflow

A common approach is a randomized, double-blind, placebo-controlled trial of adjunctive this compound in patients who have not responded to at least two previous adequate antidepressant trials.

Figure 2: Generalized workflow for a clinical trial of this compound in TRD.

Key Methodological Components

-

Patient Population: Typically adults with a diagnosis of major depressive disorder (unipolar or bipolar) who have failed to respond to an adequate course of at least two different antidepressants.

-

Inclusion/Exclusion Criteria: Common exclusion criteria include a history of psychosis, substance use disorders, and intolerance to this compound.

-

Intervention: this compound is usually administered as an adjunct to ongoing antidepressant treatment. Dosing is often flexible, with a gradual titration to a target dose, commonly ranging from 1.0 mg to 2.5 mg per day.

-

Primary Outcome Measures: The most frequently used primary outcome is the change in a standardized depression rating scale score from baseline to endpoint. Common scales include the Montgomery-Åsberg Depression Rating Scale (MADRS) and the Hamilton Depression Rating Scale (HDRS).

-

Secondary Outcome Measures: These often include response and remission rates, scores on global impression scales (e.g., Clinical Global Impressions - CGI), and measures of functioning and quality of life.

-

Safety and Tolerability Assessment: Adverse events are systematically recorded at each study visit.

Safety and Tolerability

This compound augmentation is generally considered to have a favorable safety and tolerability profile in the context of TRD.

Table 3: Common and Serious Adverse Events Associated with this compound